![molecular formula C10H4F4N4S B287472 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. FTT is a member of the triazolothiadiazole family of compounds, which have been shown to possess a range of biological and physical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viral infections, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a range of biochemical and physiological effects. In cancer cells, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, or programmed cell death, which is a natural process that occurs in healthy cells but is disrupted in cancer cells. In viral infections, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce viral load and inhibit viral replication. In herbicidal applications, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of weeds by disrupting their metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for the use of lower concentrations of the compound. Another advantage is its broad spectrum of activity, which makes it a potential candidate for the treatment of a range of diseases. One limitation is its low solubility in water, which can make it difficult to administer in certain applications. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of new drugs based on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for the treatment of cancer and viral infections. Another direction is the optimization of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for herbicidal applications, including the development of new formulations and delivery methods. In material science, future research could focus on the development of new optoelectronic devices based on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Overall, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with a range of potential applications that warrants further research.
Métodos De Síntesis
The synthesis of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluoroaniline with trifluoroacetic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized to increase yield and reduce the amount of waste generated.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in various fields. In medicine, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess antitumor and antiviral activity, making it a promising candidate for the development of new drugs. In agriculture, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess herbicidal activity, making it a potential alternative to traditional herbicides. In material science, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess luminescent properties, making it a potential candidate for use in optoelectronic devices.
Propiedades
Nombre del producto |
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C10H4F4N4S |
Peso molecular |
288.23 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H4F4N4S/c11-6-3-1-5(2-4-6)7-17-18-8(10(12,13)14)15-16-9(18)19-7/h1-4H |
Clave InChI |
RWIRICPBGXGRGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)F |
SMILES canónico |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



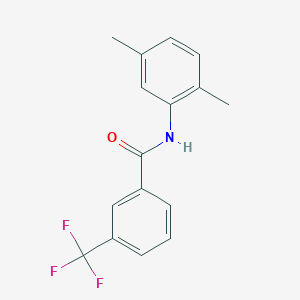
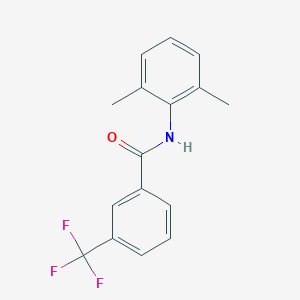
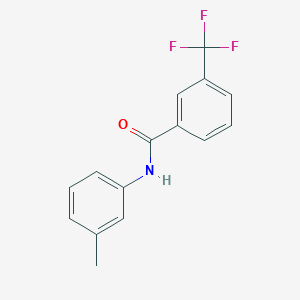
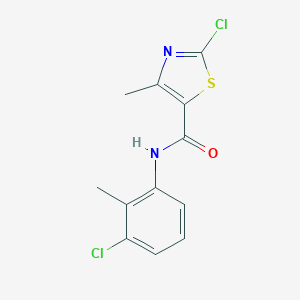

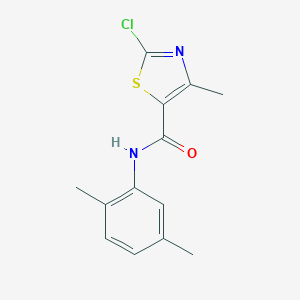
![4,5-dichloro-2-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287401.png)
![5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287403.png)
![1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287405.png)
![5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287406.png)
![3-[(4-Fluorophenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287408.png)
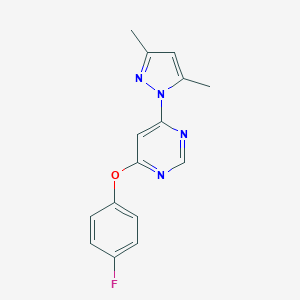
![3-[(4-Fluorophenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287412.png)
![6-Cyclopropyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287413.png)